VEGFR-IN-1 KDR (VEGFR2) Biochemical Potency: Cross-Study Comparison with FDA-Approved and Investigational VEGFR Inhibitors
In biochemical kinase assays, VEGFR-IN-1 inhibits VEGFR2 (KDR) with an IC50 of 20 nM . This potency positions it as a strong research tool. Compared to FDA-approved VEGFR inhibitors, VEGFR-IN-1 is 4.5-fold more potent than sorafenib (IC50 90 nM) , 2-fold more potent than vandetanib (IC50 40 nM) , and 4-fold more potent than sunitinib in comparable enzymatic assays (IC50 80 nM) [1]. However, VEGFR-IN-1 is approximately 17-fold less potent than the highly optimized VEGFR2 inhibitor KRN633 in cellular phosphorylation assays (IC50 1.16 nM) [2]. This data underscores VEGFR-IN-1's utility as a potent, mid-range VEGFR2 inhibitor suitable for applications where extreme potency is not required and a balanced profile is advantageous.
| Evidence Dimension | VEGFR2 (KDR) Biochemical IC50 |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Sorafenib: 90 nM; Vandetanib: 40 nM; Sunitinib: 80 nM; KRN633: 1.16 nM (cellular phosphorylation assay) |
| Quantified Difference | 4.5-fold more potent vs. sorafenib; 2-fold vs. vandetanib; 4-fold vs. sunitinib; 17-fold less potent vs. KRN633 |
| Conditions | Biochemical kinase assays; cellular phosphorylation for KRN633 in HUVECs |
Why This Matters
This potency level allows for robust inhibition of VEGFR2 signaling in cellular assays while minimizing the risk of non-specific cytotoxicity often associated with ultra-potent inhibitors.
- [1] Cenmed. Sunitinib (SU11248). Catalog No. C007B-272047. View Source
- [2] Nakamura K, et al. KRN633: A selective inhibitor of vascular endothelial growth factor receptor-2 tyrosine kinase that suppresses tumor angiogenesis and growth. Mol Cancer Ther. 2004;3(12):1639-49. PMID: 15634658. View Source
